An In-depth Technical Guide to 2,6-Dichloro-4-fluoro-1,3-benzothiazole
An In-depth Technical Guide to 2,6-Dichloro-4-fluoro-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-4-fluoro-1,3-benzothiazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the chemical and physical properties of 2,6-Dichloro-4-fluoro-1,3-benzothiazole, a plausible synthetic route, its potential applications in drug development, and essential safety and handling protocols. The information presented herein is intended to empower researchers to explore the therapeutic potential of this and related compounds.
Chemical Identity and Properties
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Compound Name: 2,6-Dichloro-4-fluoro-1,3-benzothiazole
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CAS Number: 1177350-78-5[1]
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Molecular Formula: C₇HCl₂FNS
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Molecular Weight: 222.06 g/mol
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Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF (Predicted) | N/A |
| InChI | InChI=1S/C7HCl2FNS/c8-4-1-5(9)2-6-7(11-12-6)10-3-4/h1,3H | N/A |
| InChIKey | Not available | N/A |
| SMILES | C1=C(C2=C(C=C1F)SC(=N2)Cl)Cl | N/A |
Synthesis and Purification
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2,6-Dichloro-4-fluoro-1,3-benzothiazole.
Experimental Protocol:
Step 1: Synthesis of the Thiourea Intermediate
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In a well-ventilated fume hood, dissolve 3,5-dichloro-4-fluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.
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To this solution, add potassium thiocyanate (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 30°C using an ice bath.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.
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Wash the solid with water until the filtrate is neutral and then dry it under vacuum to obtain the crude thiourea intermediate.
Step 2: Oxidative Cyclization to 2,6-Dichloro-4-fluoro-1,3-benzothiazole
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Suspend the crude thiourea intermediate in a suitable solvent such as ethanol or acetic acid.
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Heat the mixture to reflux. An oxidizing agent, if not already present in excess from the previous step, can be added (e.g., a small amount of bromine or an alternative oxidant).
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
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Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system.
Spectroscopic Characterization (Predicted)
As experimental spectra for 2,6-Dichloro-4-fluoro-1,3-benzothiazole are not publicly available, the following are predicted spectral characteristics based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Two singlets or doublets corresponding to the two aromatic protons on the benzene ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. |
| ¹³C NMR | Aromatic region (δ 110-160 ppm): Signals for the 7 carbon atoms of the benzothiazole ring system. The carbon atoms attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts. The carbon of the C=N bond will appear downfield. |
| IR (Infrared) | ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N stretching), ~1250-1000 cm⁻¹ (C-F stretch), ~800-600 cm⁻¹ (C-Cl stretch). |
| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z 221, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation patterns would likely involve the loss of chlorine, fluorine, and the thiazole ring. |
Applications in Drug Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] Consequently, derivatives of benzothiazole have been extensively investigated and have shown a wide array of pharmacological activities.
Diagram 2: Biological Activities of the Benzothiazole Scaffold
Caption: Diverse pharmacological activities associated with the benzothiazole core structure.
Potential Therapeutic Areas for 2,6-Dichloro-4-fluoro-1,3-benzothiazole:
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Anticancer Agents: Many substituted benzothiazoles exhibit potent anticancer activity.[4][5] The dichloro-substitution pattern, in particular, has been associated with enhanced antiproliferative effects in various cancer cell lines.[6] The fluorine atom can also contribute to improved metabolic stability and binding affinity. This makes 2,6-Dichloro-4-fluoro-1,3-benzothiazole a promising candidate for further investigation as a potential cytotoxic agent.
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Antimicrobial Agents: The benzothiazole nucleus is a core component of various compounds with antibacterial and antifungal properties.[1] The specific halogen substitution pattern of 2,6-Dichloro-4-fluoro-1,3-benzothiazole could confer novel antimicrobial activities.
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Enzyme Inhibitors: Benzothiazole derivatives have been shown to inhibit various enzymes, playing a role in the development of targeted therapies.[3] The electronic properties of the dichloro and fluoro substituents could modulate the binding of this molecule to specific enzyme active sites.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,6-Dichloro-4-fluoro-1,3-benzothiazole is not currently available. The following information is based on the safety profiles of structurally related halogenated benzothiazoles and should be used as a guideline.[3][7][8]
Table 3: Hazard Identification and Precautionary Measures
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Work in a well-ventilated fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses with side shields or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Environmental Hazards | Potentially harmful to aquatic life. | Avoid release to the environment. |
Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
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Use only with adequate ventilation and personal protective equipment.
First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
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Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
2,6-Dichloro-4-fluoro-1,3-benzothiazole is a chemical entity with significant potential in the field of drug discovery. Its structural features, combining the privileged benzothiazole scaffold with a specific halogenation pattern, suggest a high likelihood of interesting biological activity. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and critical safety information to facilitate further research and development. The exploration of this and similar molecules may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
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- Bradshaw, T. D., et al. (2002). 2-(4-Aminophenyl)benzothiazoles: novel agents with potent and selective anti-tumour activity in vitro and in vivo. British Journal of Cancer, 86(8), 1348-1354.
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MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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- Patsnap. (2018). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.
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PubChem. (n.d.). 2,6-Dichlorobenzothiazole. Retrieved from [Link]
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PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][3]benzothia zepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-640.
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SpectraBase. (n.d.). 2-[(2-chloro-6-fluorobenzyl)thio]-5-(pyrrol-1-yl)-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 4-CHLORO-6-FLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE - Optional[13C NMR]. Retrieved from [Link]
- National Institutes of Health. (2010). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2578.
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